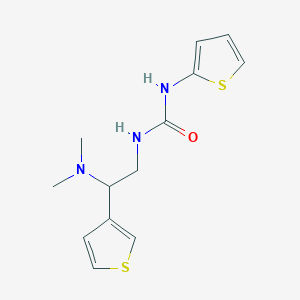![molecular formula C16H15N5O2S B2711075 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877637-88-2](/img/structure/B2711075.png)
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions:
Starting from 3,4-dihydroquinoline, an N-alkylation reaction with 2-bromoacetone under basic conditions may be performed to yield an intermediate.
This intermediate can then undergo a thioetherification reaction with [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, typically under reflux with a suitable base such as potassium carbonate in a polar aprotic solvent.
Industrial Production Methods:
Large-scale production might involve optimized reaction conditions with continuous flow reactors to enhance yield and purity.
Catalysts and automated systems could ensure the efficient synthesis of the compound, maintaining stringent control over temperature and reaction time.
化学反応の分析
Types of Reactions:
Oxidation: The quinoline moiety can be susceptible to oxidation, yielding quinolin-2-one derivatives under mild oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, especially under basic conditions, allowing for further functionalization.
Common Reagents and Conditions:
For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
For reduction: Sodium borohydride in methanol.
For substitution: Sodium hydride or other strong bases in dimethylformamide.
Major Products Formed:
Quinolin-2-one derivatives from oxidation.
Alcohol derivatives from reduction.
Various substituted products based on the nucleophiles used in substitution reactions.
Scientific Research Applications: The compound’s unique structure provides extensive applications across multiple scientific domains:
Chemistry: Acts as an intermediate for synthesizing more complex molecules, potentially serving as a ligand in coordination chemistry.
Biology: May function as a probe in biological assays due to its reactive groups, enabling the study of enzyme activities or cell signaling pathways.
Medicine: Its structural features suggest potential pharmacological activities, warranting exploration as a drug candidate for targeting specific biochemical pathways.
Industry: Could be used in the development of new materials or as a precursor in the manufacturing of specialty chemicals.
Mechanism of Action: The compound’s mechanism of action would depend heavily on its interaction with biological targets:
Molecular Targets: Potential targets could include enzymes with thiol groups, as the thioether moiety may form covalent bonds with these residues, modulating enzyme activity.
Pathways Involved: Its interaction with cell signaling pathways, particularly those involving redox reactions, might be critical due to its oxidation and reduction capabilities.
類似化合物との比較
3,4-Dihydroquinoline derivatives.
[1,2,4]Triazolo[4,3-a]pyrimidine analogs.
Thioether-containing heterocycles.
Uniqueness:
Unlike many similar compounds, this one combines multiple reactive sites within a single molecule, offering a distinctive reactivity profile.
Its unique structure allows for versatility in various chemical reactions, making it a valuable tool for diverse applications.
特性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13-7-9-21-15(17-13)18-19-16(21)24-10-14(23)20-8-3-5-11-4-1-2-6-12(11)20/h1-2,4,6-7,9H,3,5,8,10H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVORDEBBVKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride](/img/structure/B2710992.png)
![2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B2710993.png)
![2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid](/img/structure/B2710994.png)
![2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)
![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)



![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
